

# Fostamatinib in Post-Splenectomy Immune Thrombocytopenia: A Comparative Analysis of Efficacy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** *Fostamatinib (disodium hexahydrate)*

**Cat. No.:** *B15146383*

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fostamatinib's efficacy against other therapeutic alternatives in adult patients with chronic immune thrombocytopenia (ITP) who have not responded to or have relapsed after splenectomy. The information is supported by experimental data from key clinical trials.

Fostamatinib, an oral spleen tyrosine kinase (Syk) inhibitor, offers a targeted therapeutic approach for ITP by addressing a key mechanism of platelet destruction.<sup>[1]</sup> In patients with ITP, autoantibodies opsonize platelets, leading to their clearance by macrophages via Fcγ receptor (FcγR) signaling. Syk is a critical component of this signaling pathway.<sup>[2][3][4]</sup> By inhibiting Syk, Fostamatinib's active metabolite, R406, reduces antibody-mediated platelet destruction.<sup>[2]</sup>  
<sup>[5]</sup>

## Comparative Efficacy in Post-Splenectomy ITP

The following tables summarize the efficacy of Fostamatinib and its primary alternatives—Rituximab and Thrombopoietin Receptor Agonists (TPO-RAs) like Romiplostim and Eltrombopag—in ITP patients who have previously undergone splenectomy.

## Table 1: Fostamatinib Efficacy Data (FIT Clinical Trial Program)

| Endpoint                        | Fostamatinib                                                                              | Placebo |
|---------------------------------|-------------------------------------------------------------------------------------------|---------|
| Stable Response Rate            | 18%                                                                                       | 2%      |
| Overall Response Rate           | 43%                                                                                       | 14%     |
| Patients with Prior Splenectomy | 35% of total trial population                                                             |         |
| Response in Splenectomy Failure | Responses were observed across all subgroups, including those who had failed splenectomy. |         |

A stable response was defined as achieving a platelet count of  $\geq 50,000/\mu\text{L}$  on at least four of the last six scheduled visits between weeks 14 and 24. An overall response was defined as at least one platelet count of  $\geq 50,000/\mu\text{L}$  within the first 12 weeks of treatment.[\[6\]](#)[\[7\]](#)

## Table 2: Alternative Therapies Efficacy Data in Post-Splenectomy ITP

| Treatment   | Key Study/Analysis                     | Efficacy Endpoint                                    | Response Rate in Post-Splenectomy Patients |
|-------------|----------------------------------------|------------------------------------------------------|--------------------------------------------|
| Rituximab   | Hammond et al. (2019)                  | 2-Year Freedom from Relapse                          | 73.4%                                      |
| Romiplostim | Pooled analysis of 13 clinical studies | Platelet Response ( $\geq 50 \times 10^9/\text{L}$ ) | 82%                                        |
| Eltrombopag | EXTEND Study (3-year data)             | Overall Response                                     | 80%                                        |

It is important to note that these data are from separate studies and not from direct head-to-head clinical trials, which makes direct comparison challenging due to potential differences in study design, patient populations, and endpoint definitions.

## Experimental Protocols

### Fostamatinib: FIT Phase 3 Program (FIT-1 and FIT-2)

The FIT program consisted of two identical, parallel, randomized, double-blind, placebo-controlled trials.[6][8]

- Patient Population: Adult patients with persistent or chronic ITP and a platelet count consistently below 30,000/ $\mu$ L who had received at least one prior ITP therapy.[8]
- Randomization: Patients were randomized in a 2:1 ratio to receive either Fostamatinib or a placebo.[6] Stratification was based on prior splenectomy and baseline platelet count.[6]
- Dosing: The initial dose of Fostamatinib was 100 mg twice daily. This could be increased to 150 mg twice daily after four weeks based on platelet response and tolerability.[7]
- Primary Endpoint: The primary efficacy endpoint was a stable platelet response, defined as achieving a platelet count of  $\geq$ 50,000/ $\mu$ L at a minimum of four of the final six scheduled visits between weeks 14 and 24 of treatment.[8]

### Rituximab in Splenectomy Candidates

A prospective, multicenter, open-label, single-arm, phase 2 trial was conducted to evaluate the efficacy and safety of Rituximab in adult ITP patients who were candidates for splenectomy.[9]

- Patient Population: Sixty adults with chronic ITP ( $\geq$  6 months) and platelet counts below  $30 \times 10^9/L$ .[9]
- Dosing: Patients received a weekly intravenous infusion of Rituximab at a dose of  $375 \text{ mg}/\text{m}^2$  for four consecutive weeks.[9]
- Response Definition: A "good response" was defined as a platelet count of  $\geq$ 50  $\times 10^9/L$  with at least a doubling of the initial platelet count at one and two years post-treatment.[9]

### Romiplostim in Previously Treated ITP

Two parallel, double-blind, placebo-controlled phase 3 studies evaluated the efficacy of Romiplostim. One study enrolled patients who had undergone splenectomy, while the other

enrolled non-splenectomized patients.[\[10\]](#)

- Patient Population: Adults with chronic ITP who had completed at least one prior treatment and had a mean platelet count of  $\leq 30 \times 10^9/L$ .[\[10\]](#)
- Dosing: Romiplostim was administered subcutaneously, with the dose adjusted to maintain a target platelet count.
- Primary Endpoint: The primary endpoint was the achievement of a durable platelet response.  
[\[10\]](#)

## Eltrombopag: The RAISE Study

The RAISE study was a 6-month, randomized, phase 3, double-blind, placebo-controlled trial.  
[\[11\]](#)[\[12\]](#)

- Patient Population: Adults with previously treated chronic ITP for more than 6 months and a baseline platelet count below 30,000/ $\mu L$ .[\[11\]](#)
- Randomization and Dosing: Patients were randomized 2:1 to receive either Eltrombopag 50 mg once daily or a placebo. The dose could be adjusted based on the platelet response.[\[11\]](#)  
[\[12\]](#)
- Primary Endpoint: The primary endpoint was the odds of achieving a platelet count between 50,000 and 400,000/ $\mu L$  during the 6-month treatment period.[\[11\]](#)

## Visualizing the Mechanisms and Workflows Fostamatinib's Mechanism of Action

The following diagram illustrates the signaling pathway inhibited by Fostamatinib.



[Click to download full resolution via product page](#)

Caption: Fostamatinib inhibits Syk, blocking the signaling cascade that leads to platelet destruction.

## Pathophysiology of Immune Thrombocytopenia

This diagram outlines the key cellular and molecular events in the pathophysiology of ITP.



[Click to download full resolution via product page](#)

Caption: ITP involves autoantibody production leading to platelet destruction and impaired production.

## Clinical Trial Workflow for Fostamatinib (FIT Program)

A simplified workflow for the FIT clinical trials is depicted below.



[Click to download full resolution via product page](#)

Caption: Workflow of the Fostamatinib FIT Phase 3 clinical trials.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Long-term fostamatinib treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 3. Pathophysiology, Clinical Manifestations and Diagnosis of Immune Thrombocytopenia: Contextualization from a Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune Thrombocytopenia (ITP): Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 5. What is Fostamatinib Disodium used for? [synapse.patsnap.com]
- 6. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trial Design | TAVALISSE® (fostamatinib disodium hexahydrate) tablets [tavalissehcp.com]
- 8. Rigel Completes Enrollment of FIT Phase 3 Program for Fostamatinib in ITP :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 9. ashpublications.org [ashpublications.org]
- 10. cancernetwork.com [cancernetwork.com]

- 11. Eltrombopag for management of chronic immune thrombocytopenia (RAISE): a 6-month, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RAISE: Randomized Placebo-Controlled Idiopathic Thrombocytopenic Purpura (ITP) Study With Eltrombopag | Clinical Research Trial Listing [centerwatch.com]
- To cite this document: BenchChem. [Fostamatinib in Post-Splenectomy Immune Thrombocytopenia: A Comparative Analysis of Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15146383#validating-fostamatinib-s-efficacy-in-patients-who-have-failed-splenectomy]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)